molecular formula C15H24N4O2S B1201442 N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No. B1201442
M. Wt: 324.4 g/mol
InChI Key: PYPJIIUVKAJBGL-UHFFFAOYSA-N
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Description

N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is an aromatic amide.

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been explored in the context of anti-inflammatory and analgesic agents. A study by Shkair et al. (2016) focused on the design, synthesis, and evaluation of thiadiazole derivatives as potential anti-inflammatory and analgesic agents. Their findings suggested significant in vitro anti-inflammatory activity in some compounds, with one showing higher activity than ibuprofen.

Reactions with Bases

The compound has been studied in reactions with various bases. For instance, Remizov et al. (2019) and Maadadi et al. (2017) investigated the reactions of thiadiazole derivatives with bases, revealing insights into the stability and reactivity of these compounds under various conditions.

Structural and Noncovalent Interaction Studies

The compound's structure and its noncovalent interactions have been a subject of research. El-Emam et al. (2020) studied the crystal structures of thiadiazole derivatives, analyzing intra- and intermolecular interactions to understand their stability and behavior.

Anticonvulsant Development

A study by Sych et al. (2018) explored the synthesis of a thiadiazole derivative with high anticonvulsive activity. This research aimed to develop quality control methods for new medicinal products containing thiadiazole derivatives.

Anticancer and Antimicrobial Applications

Several studies have focused on the anticancer and antimicrobial potential of thiadiazole derivatives. For example, Proshin et al. (2021) and Toshmurodov et al. (2021) investigated the selectivity of cytotoxic action in cancer cells and the antimicrobial activity of these compounds, respectively.

Miscellaneous Applications

Further research includes the investigation of 1,3,4-thiadiazole derivatives in various fields, such as antitubercular and antifungal activity (Syed et al., 2013), and as Schiff bases with potential biological activities (Gür et al., 2020).

properties

Product Name

N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Molecular Formula

C15H24N4O2S

Molecular Weight

324.4 g/mol

IUPAC Name

N-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C15H24N4O2S/c20-14(12-4-2-1-3-5-12)16-15-18-17-13(22-15)6-7-19-8-10-21-11-9-19/h12H,1-11H2,(H,16,18,20)

InChI Key

PYPJIIUVKAJBGL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)CCN3CCOCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

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